Ipatasertib 盐酸盐

描述

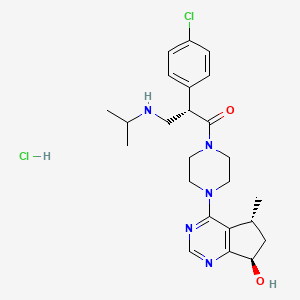

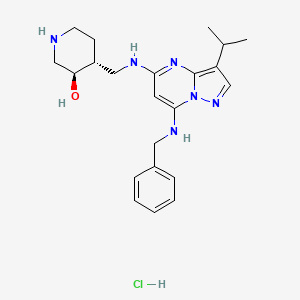

Ipatasertib (RG7440) is an experimental cancer drug in development by Roche . It is a small molecule inhibitor of AKT, which is a key component of the PI3K/AKT pathway . Ipatasertib was discovered by Genentech in collaboration with Array Biopharma and is currently in phase II trials for treatment of breast cancer .

Synthesis Analysis

The synthesis of Ipatasertib involves a convergent process consisting of ten steps with eight isolated intermediates . All three stereocenters are introduced using enzyme or metal catalysis . The first key chiral component is a trans-substituted cyclopentylpyrimidine compound, and the second key chiral component, a β2-amino acid, is produced using an asymmetric aminomethylation (Mannich) reaction .Molecular Structure Analysis

The molecular structure of Ipatasertib consists of a complex arrangement of atoms, including carbon, hydrogen, nitrogen, oxygen, and chlorine . The molecular formula is C24H32ClN5O2 . The molecular weight is approximately 458.00 g/mol .Chemical Reactions Analysis

The formation of the pyrimidine ring of the Ipatasertib core structure is formed by condensation . The reaction worked well throughout the clinical phases . In another study, a ketoreductase was engineered for the biocatalytic synthesis of an Ipatasertib precursor .科学研究应用

乳腺癌治疗:Ipatasertib 与紫杉醇联合使用已显示出改善转移性三阴性乳腺癌患者的无进展生存期。根据一项 2 期试验,这种组合可能对 PTEN 低肿瘤患者特别有效 (Kim 等人,2017 年).

日本患者的安全性及药代动力学:一项 I 期研究表明,Ipatasertib 对患有晚期实体瘤的日本患者是安全且耐受性良好的。该研究还评估了它与去势抵抗性前列腺癌患者中的阿比特龙和泼尼松的联合用药 (Doi 等人,2019 年).

实体瘤治疗:一项 I 期研究表明,Ipatasertib 对患有各种实体瘤的患者有效且安全。它靶向活性磷酸化 AKT,并显示出初步的抗肿瘤活性 (Saura 等人,2017 年).

前列腺癌治疗:Ipatasertib 已被评估其对转移性去势抵抗性前列腺癌的疗效。一项 II 期研究表明,将其与阿比特龙联合使用可延长影像学无进展生存期,尤其是在 PTEN 缺失肿瘤患者中 (de Bono 等人,2018 年).

药物-药物相互作用和安全性:一项针对 Ipatasertib 与其他药物(特别是达罗鲁胺)在前列腺癌患者中的相互作用的研究发现,这种组合耐受性良好,并且不会显着影响 Ipatasertib 的药代动力学 (Sutaria 等人,2022 年).

商业化生产工艺:一项研究详细介绍了正在 III 期临床试验中测试的 Ipatasertib 的商业化生产工艺的开发。该工艺涉及复杂的合成和一系列化学技术 (Bachmann 等人,2021 年).

子宫内膜癌:Ipatasertib 在子宫内膜样子宫内膜癌的临床前研究中显示出抗增殖和抗肿瘤发生作用,表明其在该类型癌症中进行临床试验的潜力 (O'Donnell 等人,2021 年).

属性

IUPAC Name |

(2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32ClN5O2.ClH/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23;/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3;1H/t16-,19-,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGYVQQEWGRNDH-GJYOXNSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ipatasertib hydrochloride | |

CAS RN |

1489263-16-2 | |

| Record name | Ipatasertib monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1489263162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-(4-chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPATASERTIB MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94BW9PF2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(1,3-Dimethoxypropan-2-yl)-5-morpholin-4-yl-benzimidazol-2-yl]-1,3-dimethyl-pyridin-2-one](/img/structure/B608039.png)

![4-[(2s,4r)-1-Acetyl-4-[(4-Chlorophenyl)amino]-2-Methyl-1,2,3,4-Tetrahydroquinolin-6-Yl]benzoic Acid](/img/structure/B608040.png)

![1-[7-(3,4-Dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl]propan-1-one](/img/structure/B608045.png)

![4,4'-[1-[3-(1-Azacyclotridecane-1-yl)propyl]-1H-pyrrole-3,4-diyl]bis(6-nitrocatechol)](/img/structure/B608056.png)

![1-[2-[bis(2-methylpropyl)amino]-5-[2-(2H-tetrazol-5-yl)phenyl]phenyl]-3-(4-methylphenyl)urea](/img/structure/B608059.png)